4-(m-Tolyl)isoxazole

Vue d'ensemble

Description

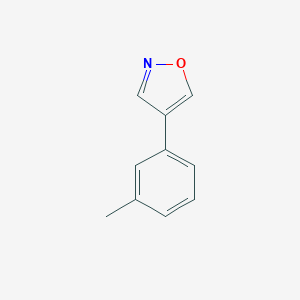

4-(m-Tolyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the meta position of the phenyl ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of m-tolyl nitrile oxide with ethylene or acetylene under controlled conditions. This reaction can be catalyzed by transition metals such as copper or ruthenium .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of primary nitro compounds and aldehydes or ketones under basic conditions, often facilitated by microwave irradiation .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(m-Tolyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Isoxazole oxides.

Reduction: Reduced heterocyclic compounds.

Substitution: Functionalized isoxazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 4-(m-Tolyl)isoxazole, as anticancer agents. For instance, compounds bearing isoxazole structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. A study demonstrated that certain isoxazole derivatives could inhibit the proliferation of breast cancer (BC) cells with IC50 values ranging from 8.754 µM to 11.71 µM, indicating significant cytotoxicity against MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | IC50 (µM) | Targeted Cells | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | MCF-7 | HDAC inhibition |

| 1-(2-(((3-(p-tolyl) isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperidin-4-one | 11.71 | MCF-7 | HDAC inhibition |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | TBD | OVCAR-3 | COX-1 inhibition |

Immunomodulatory Effects

Isoxazole derivatives have also been investigated for their immunomodulatory properties. They have been reported to enhance immune responses by promoting T-cell activation and increasing antibody production in immunocompromised models. For example, certain isoxazole derivatives significantly increased CD4+ T cell populations and accelerated immune responses in mice . This suggests potential applications in treating autoimmune diseases or enhancing vaccine efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclization reactions that yield high purity and yield rates. The structure-activity relationship studies indicate that modifications on the isoxazole ring can significantly influence biological activity. For instance, substituents at specific positions can enhance potency against cancer cells or improve selectivity for certain biological targets .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| C-3 | Increased cytotoxicity | |

| C-5 | Enhanced HDAC binding | |

| C-4 | Improved selectivity |

Case Study 1: Anticancer Efficacy

A recent study focused on a series of isoxazole derivatives including this compound showed promising results in inhibiting the growth of various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to HDAC enzymes, revealing that these compounds could serve as lead candidates for further drug development targeting breast cancer .

Case Study 2: Immunomodulation

Another investigation assessed the immunoregulatory effects of isoxazole derivatives in vivo. The results indicated that these compounds could modulate immune cell populations effectively, suggesting their potential use in therapies aimed at enhancing immune responses during infections or vaccinations .

Mécanisme D'action

The mechanism of action of 4-(m-Tolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound with no substituents.

4-Phenylisoxazole: An isoxazole ring substituted with a phenyl group.

4-(p-Tolyl)isoxazole: An isoxazole ring substituted with a para-methylphenyl group.

Uniqueness: 4-(m-Tolyl)isoxazole is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other isoxazole derivatives .

Activité Biologique

4-(m-Tolyl)isoxazole is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazoles are known for their roles in medicinal chemistry, particularly due to their potential as therapeutic agents against various diseases, including cancer, inflammation, and infectious diseases. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, anticancer properties, and other relevant biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Immunomodulatory Effects

Research has indicated that isoxazole derivatives exhibit significant immunomodulatory properties. A study highlighted the ability of various isoxazole compounds to modulate immune responses by influencing T and B cell populations in lymphoid organs. Specifically, derivatives similar to this compound showed potential in enhancing humoral immune responses in murine models. The mechanisms involved include modulation of cytokine production and T cell subset composition, suggesting that these compounds could serve as immunosuppressive agents or immune enhancers depending on the context .

2. Anticancer Activity

Several studies have evaluated the anticancer properties of isoxazole derivatives. For instance, compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation. In one study, specific derivatives were found to delay the G2/M phase of the cell cycle and significantly reduce necrosis rates in Hep3B liver cancer cells, indicating a shift towards programmed cell death rather than necrosis .

3. Antimicrobial Activity

Isoxazoles have also been investigated for their antimicrobial properties. A recent synthesis of novel isoxazole derivatives revealed significant antibacterial activity against various strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Immunomodulatory Activity

In a controlled study involving mice, administration of an isoxazole derivative similar to this compound resulted in a marked increase in CD4+ T cells and regulatory T cells in spleens and lymph nodes. This suggests a potential application in conditions requiring immune modulation, such as autoimmune diseases or organ transplantation .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the efficacy of isoxazole derivatives against MCF-7 breast cancer cells. Results showed that compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The study concluded that these compounds could be promising candidates for further development as anticancer agents .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(3-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNUOZAWQVOBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.